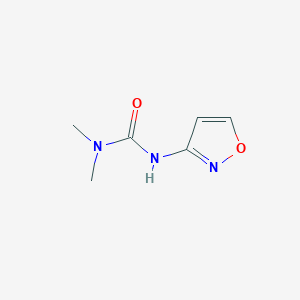![molecular formula C20H20N2O2 B12876471 2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12876471.png)
2,2'-(3,3'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) is a complex organic compound characterized by its biphenyl structure with dimethyl and dihydrooxazole substituents
Métodos De Preparación
The synthesis of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) typically involves the condensation of 3,3’-dimethyl-[1,1’-biphenyl]-2,2’-diyl with 4,5-dihydrooxazole under specific reaction conditions. The process may require catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize efficiency and scalability.
Análisis De Reacciones Químicas
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or nucleophiles.
Aplicaciones Científicas De Investigación
2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar compounds to 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) include other biphenyl derivatives with different substituents. For example:
4,4’-Dimethylbiphenyl: This compound has similar structural features but lacks the dihydrooxazole groups, resulting in different chemical properties and applications.
2,2’-Bis(2-hydroxybenzylideneamino)-4,4’-dimethyl-1,1’-biphenyl:
The uniqueness of 2,2’-(3,3’-Dimethyl-[1,1’-biphenyl]-2,2’-diyl)bis(4,5-dihydrooxazole) lies in its specific combination of biphenyl, dimethyl, and dihydrooxazole groups, which confer unique chemical and physical properties.
Propiedades
Fórmula molecular |
C20H20N2O2 |
|---|---|
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
2-[2-[2-(4,5-dihydro-1,3-oxazol-2-yl)-3-methylphenyl]-6-methylphenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-13-5-3-7-15(17(13)19-21-9-11-23-19)16-8-4-6-14(2)18(16)20-22-10-12-24-20/h3-8H,9-12H2,1-2H3 |
Clave InChI |
DIBPOMLQPMXFIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C2=CC=CC(=C2C3=NCCO3)C)C4=NCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4,5,6,7-Tetrahydrobenzo[c]isoxazole-3-thiol](/img/structure/B12876425.png)
![1-Ethyl-3-(furan-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12876426.png)





![5-Chloro-1-[beta-d-ribofuranosyl]imidazole-4-carboxamide](/img/structure/B12876446.png)

![2,3,6-trimethyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12876453.png)
